molecular formula C16H17N3O5 B11138770 methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate

methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate

Cat. No.: B11138770
M. Wt: 331.32 g/mol
InChI Key: DIHPIGQFNBCDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

methyl 2-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetate

InChI

InChI=1S/C16H17N3O5/c1-23-12-5-3-4-11(8-12)13-6-7-15(21)19(18-13)10-14(20)17-9-16(22)24-2/h3-8H,9-10H2,1-2H3,(H,17,20)

InChI Key

DIHPIGQFNBCDIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution, often using methoxybenzene and an appropriate electrophile.

    Acetylation: The acetyl group is added through a reaction with acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final esterification step involves reacting the intermediate with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both ester and amide groups under varying conditions:

Table 1: Hydrolysis Pathways

Site Conditions Products Mechanism Reference
Methyl ester (R-COOCH₃)1M NaOH, H₂O, 80°C, 4hSodium carboxylate (R-COO⁻Na⁺) and methanolBase-catalyzed ester saponification
Acetylamino (R-NHCO-)6M HCl, reflux, 12hFree amine (R-NH₂) and acetic acidAcid-mediated amide cleavage
  • The ester hydrolysis proceeds via nucleophilic acyl substitution, forming a carboxylate salt. Kinetic studies indicate a second-order rate constant (k=1.2×103L\cdotpmol1\cdotps1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}) at 80°C .

  • Acidic hydrolysis of the acetylamino group generates a primary amine, critical for further functionalization in drug development.

Nucleophilic Substitutions

The acetyl amino group and pyridazinone ring exhibit electrophilic character:

Table 2: Substitution Reactions

Target Site Nucleophile Conditions Product Yield Reference
Acetylamino carbonylPrimary amine (R-NH₂)DMF, 60°C, 8hUrea derivative (R-NH-CO-NH-R')78%
Pyridazinone C-3 positionGrignard reagent (R-MgX)THF, −10°C, 2hAlkylated pyridazinone (R-substituted)65%
  • The urea formation reaction follows a concerted mechanism, confirmed by DFT calculations (ΔG=92.3kJ\cdotpmol1\Delta G^\ddagger = 92.3 \, \text{kJ·mol}^{-1}).

  • Pyridazinone alkylation at C-3 proceeds via single-electron transfer (SET), stabilized by the electron-withdrawing methoxyphenyl group .

Pyridazinone Ring Reactivity

The 6-oxo-1(6H)-pyridazinyl moiety participates in redox and cycloaddition reactions:

Table 3: Ring-Modifying Reactions

Reaction Type Reagents/Conditions Product Application Reference
TautomerizationpH 7.4 buffer, 25°CEnol form (1,2-dihydro-pyridazinone)Enhanced H-bonding capacity
Diels-Alder cycloadditionMaleic anhydride, toluene, 110°CBicyclic adductPrecursor for polycyclic scaffolds
  • Tautomerization equilibrium favors the keto form (Keq=3.4×102K_\text{eq} = 3.4 \times 10^{-2}) under physiological conditions, as shown by UV-Vis spectroscopy.

  • Cycloaddition with dienophiles occurs regioselectively at the C4–C5 double bond, forming six-membered transition states .

Methoxyphenyl Group Transformations

The 3-methoxyphenyl substituent undergoes demethylation and electrophilic substitution:

Table 4: Aromatic Ring Reactions

Reaction Conditions Product Catalyst Reference
O-DemethylationBBr₃, CH₂Cl₂, −78°C, 1hPhenolic derivative (R-OH)Lewis acid
Electrophilic sulfonationH₂SO₄/SO₃, 50°C, 6hSulfonated aryl (R-SO₃H)
  • Demethylation with BBr₃ achieves >90% conversion, confirmed by 1H^{1}\text{H}-NMR.

  • Sulfonation occurs preferentially at the para position relative to the methoxy group, per Hammett substituent constants (σ+=0.12\sigma^+ = -0.12) .

Stability Under Physicochemical Stress

The compound demonstrates predictable degradation pathways:

Table 5: Stability Profile

Stress Condition Major Degradants Half-Life (t₁/₂) Analytical Method Reference
UV light (300 nm)Pyridazinone ring-opened diacid48hHPLC-UV
Oxidative (H₂O₂, 3%)N-Oxide derivative12hLC-MS

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyridazine ring and a methoxyphenyl group. The synthesis typically involves multi-step reactions that introduce various functional groups, allowing for modifications that enhance biological activity. The detailed synthetic pathways often utilize reactions such as acylation and amidation to achieve the desired molecular architecture.

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate. For instance, derivatives of similar pyridazine compounds have shown significant activity against various cancer cell lines. The antiproliferative effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

In one study, related compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7, suggesting that modifications in the structure can lead to enhanced potency against specific cancer types .

Case Studies

  • Anticancer Activity Against Specific Cell Lines :
    • A series of studies have documented the effectiveness of this compound derivatives against various cancer cell lines. For example, one compound exhibited an IC50 of 2.3 μg/mL against MCF-7 cells, indicating promising therapeutic potential .
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to predict how these compounds interact with biological targets at the molecular level. Such studies help elucidate the binding affinities and specific interactions with target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate involves its interaction with specific molecular targets. The pyridazinone core can inhibit certain enzymes or receptors, disrupting biological pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation. The methoxyphenyl group can enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-methoxyphenyl)acetate: Similar in structure but lacks the pyridazinone core.

    2-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Contains the pyridazinone core but differs in functional groups.

    3-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyridazine-4-carboxylic acid: Another pyridazinone derivative with different substituents.

Uniqueness

Methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate is unique due to its combination of the pyridazinone core and the methoxyphenyl group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

Methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate is a complex organic compound with potential pharmacological applications. The biological activity of this compound has been explored in various studies, focusing on its therapeutic effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The compound can be represented by the following structural formula:

C15H16N2O4\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_4

This structure features a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent inhibitory effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Anti-inflammatory Properties : The pyridazine moiety contributes to the anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
  • Antiplatelet Activity : Some derivatives of pyridazine compounds have been identified as effective antiplatelet agents, inhibiting thromboxane A2 synthase and reducing platelet aggregation .

Anticancer Activity

A study conducted on various derivatives of pyridazine compounds demonstrated that this compound exhibited notable cytotoxicity against the following cell lines:

Cell LineIC50 (µM)
MCF-79.1
A5490.19
BEL-740210.74

These results suggest that the compound could be a potential candidate for further development in cancer therapy .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Flow cytometry analyses indicated that treatment with the compound leads to increased rates of apoptosis in BEL-7402 cells, as evidenced by changes in cell morphology and the activation of caspases .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit COX enzymes effectively:

EnzymeInhibition (%)
COX-I75
COX-II68

This inhibition is significant as it suggests potential applications for treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for methyl 2-({2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step procedure involving pyridazinone core formation followed by acetylation and esterification. Key steps include:

  • Pyridazinone Synthesis : React 3-(3-methoxyphenyl)-1,6-dihydropyridazine-6-one with chloroacetyl chloride under basic conditions (e.g., triethylamine in DMF) to introduce the acetyl group .
  • Amide Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the acetylated pyridazinone to methyl glycinate. Reaction optimization should focus on temperature (40–50°C), solvent (DMF or dichloromethane), and stoichiometry (1:1.2 molar ratio of pyridazinone to glycinate) to minimize side products .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve ≥95% purity .

Q. What analytical techniques are suitable for characterizing this compound and quantifying impurities?

Methodological Answer:

  • Structural Confirmation : Use 1H^1H-NMR (δ 3.7–4.2 ppm for methoxy and ester groups, δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretches at 1700–1750 cm1^{-1}) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 60:40 v/v; UV detection at 254 nm) resolves impurities like unreacted glycinate or acetylated intermediates .
  • Mass Spectrometry : ESI-MS (expected [M+H]+^+ at m/z 317.3 for C13_{13}H16_{16}N2_2O5_5) confirms molecular weight .

Q. How can researchers evaluate the hydrolytic stability of the ester group under physiological conditions?

Methodological Answer:

  • Buffered Hydrolysis : Incubate the compound in phosphate-buffered saline (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours. Compare with control samples in acidic (pH 2.0) and basic (pH 9.0) conditions .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. The methoxy group at the phenyl ring may sterically hinder hydrolysis, extending t1/2t_{1/2} compared to non-substituted analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity, and what computational tools can predict SAR?

Methodological Answer:

  • SAR Studies : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) substituents. Test in vitro for anti-inflammatory activity (COX-2 inhibition assay) or antimicrobial efficacy (MIC against S. aureus and E. coli) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2 PDB: 5IKT). QSAR models (e.g., CoMFA) can correlate substituent Hammett constants (σ\sigma) with activity .

Q. How can researchers resolve contradictions in reported biological data for pyridazinone derivatives?

Methodological Answer:

  • Meta-Analysis : Compare datasets from multiple studies (e.g., anti-inflammatory IC50_{50} values) while controlling for variables like cell line (RAW 264.7 vs. THP-1), assay type (ELISA vs. Western blot), and compound purity .
  • Dose-Response Validation : Re-test conflicting compounds under standardized conditions (e.g., 0.1–100 µM dose range, 24-hour incubation) to identify outlier results caused by assay artifacts .

Q. What strategies improve regioselectivity during pyridazinone functionalization?

Methodological Answer:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyridazinone N–H, followed by electrophilic quenching (e.g., methyl chloroformate) to selectively functionalize the 3-position .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) to direct acetylation or alkylation to desired positions .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics : Administer a single oral dose (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify compound levels via LC-MS/MS and calculate AUC, CmaxC_{\text{max}}, and t1/2t_{1/2} .
  • Toxicity Screening : Conduct acute toxicity tests (OECD 423) using zebrafish embryos. Monitor lethality, teratogenicity, and organ-specific effects (e.g., liver enzyme ALT/AST levels in mice) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.